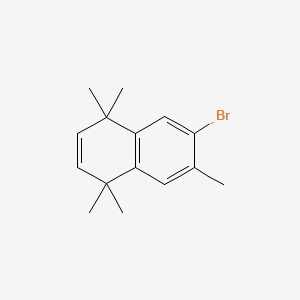

6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene

Descripción general

Descripción

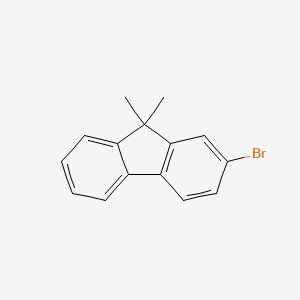

The compound "6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene" is a multi-substituted dihydronaphthalene, which is a class of compounds that have been the subject of various studies due to their potential applications in material science and pharmaceuticals. The presence of bromine and multiple methyl groups in the compound suggests that it could be an intermediate or a final product in organic synthesis, particularly in the formation of polyaromatic hydrocarbons or related structures.

Synthesis Analysis

The synthesis of multi-substituted dihydronaphthalenes can be achieved through various methods. One such method involves a formal [2 + 2 + 2] cycloaddition of a 1,6-enyne with 2-bromophenylboronic acid, as described in the first paper. This process constructs a dihydronaphthalene scaffold and involves a direct reductive elimination mechanism to form an aryl-C(sp3) bond . Another relevant synthesis pathway is the reaction of p-tolyl radicals with 1,3-butadiene under single-collision conditions, leading to the formation of 6-methyl-1,4-dihydronaphthalene, which shares structural similarities with the compound . Additionally, the selective synthesis of 2,6-dimethylnaphthalene from commercially available precursors via a Heck reaction followed by cyclization and in situ oxidation is another example of dihydronaphthalene synthesis .

Molecular Structure Analysis

The molecular structure of dihydronaphthalenes is characterized by a two-ring system with one ring being fully aromatic and the other being partially saturated. The presence of substituents like bromine and methyl groups can significantly influence the electronic and steric properties of the molecule. Quantum chemical studies, such as those mentioned in the fourth paper, can provide insights into the regioselectivity of reactions involving dihydronaphthalene derivatives, which is crucial for understanding the reactivity and stability of these compounds .

Chemical Reactions Analysis

Dihydronaphthalene derivatives can undergo various chemical reactions, including bromination, which can occur at different positions on the molecule depending on the substituents present. The fourth paper discusses the regioselectivity of bromination of tetrahydronaphthalene derivatives, which is substantiated by quantum chemical studies and confirmed experimentally . These reactions can lead to the formation of compounds with potential applications as stabilizing agents, as indicated by the synthesis of bromosubstituted bis(tetrahydronaphthyl) sulphides .

Physical and Chemical Properties Analysis

The physical and chemical properties of "6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene" would be influenced by its molecular structure. The presence of bromine would increase the molecular weight and could affect the boiling point and density of the compound. The methyl groups would contribute to the hydrophobic character of the molecule and could impact its solubility in organic solvents. The aromatic and saturated components of the dihydronaphthalene core would influence the compound's UV-Vis absorption properties, making it potentially useful for optical applications. The reactivity of the compound would be determined by the presence of the bromine atom, which could participate in further substitution reactions, and the methyl groups, which could direct electrophilic substitutions.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

The compound has been utilized in chemical synthesis processes. Azizoglu et al. (2007) described the generation of 1,2-benzo-1,4,5-cycloheptatriene through reactions involving derivatives of 1,4-dihydronaphthalene, highlighting its utility in generating reactive intermediates in organic chemistry (Azizoglu, Demirkol, Kilic, & Yildiz, 2007).

Mo and Lee (2010) developed an efficient method for synthesizing 1,4-dihydronaphthalenes with various alkyl groups using platinum-catalyzed intramolecular hydroarylation, demonstrating the compound's versatility in organic synthesis (Mo & Lee, 2010).

Fragrance Synthesis

- The compound is a precursor in fragrance synthesis. Ciappa, Scrivanti, and Matteoli (2004) described its asymmetric hydrogenation as a step in synthesizing the fragrance Fixolide® (Ciappa, Scrivanti, & Matteoli, 2004).

Material Science and Supramolecular Chemistry

- In material science and supramolecular chemistry, derivatives of 1,4-dihydronaphthalene have been used as precursors for core-substituted naphthalene diimides, as indicated by the work of Ping (2012) (Ping, 2012).

Synthesis of Polyaromatic Compounds

- Pathak et al. (2004) utilized a derivative of 1,4-dihydronaphthalene in the synthesis of angularly fused polyaromatic compounds, showcasing its utility in creating complex organic structures (Pathak, Vandayar, Van Otterlo, Michael, Fernandes, & De Koning, 2004).

Medicinal Chemistry

- The compound serves as a building block in medicinal chemistry. Faul et al. (2001) synthesized potent RXR agonists, which are relevant in the treatment of type II diabetes, using a core tetrahydronaphthalene derived from this compound (Faul, Ratz, Sullivan, Trankle, & Winneroski, 2001).

Safety and Hazards

Propiedades

IUPAC Name |

6-bromo-1,1,4,4,7-pentamethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19Br/c1-10-8-11-12(9-13(10)16)15(4,5)7-6-14(11,2)3/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVIBWATZCPDIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)C(C=CC2(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449800 | |

| Record name | 6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene | |

CAS RN |

364626-67-5 | |

| Record name | 6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

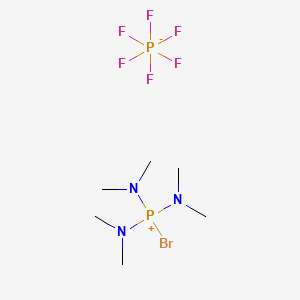

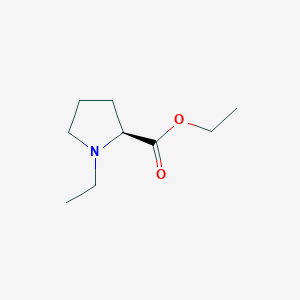

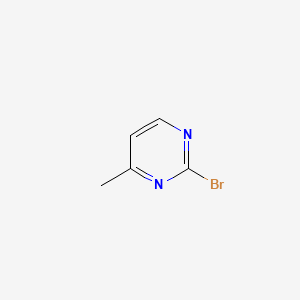

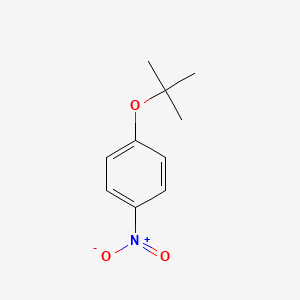

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Aminomethyl)oxetan-3-yl]methanamine](/img/structure/B1278467.png)